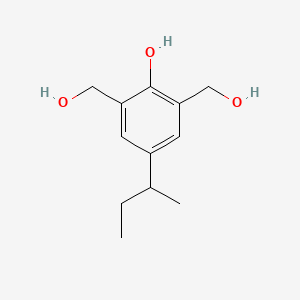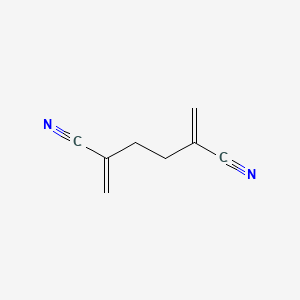
2,5-Dimethylidenehexanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethylidenehexanedinitrile is an organic compound with the molecular formula C8H8N2. It is characterized by the presence of two nitrile groups and two methylidene groups attached to a hexane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylidenehexanedinitrile typically involves the reaction of hexanedinitrile with appropriate reagents to introduce the methylidene groups. One common method involves the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the hexanedinitrile, followed by the addition of methylating agents like methyl iodide . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethylidenehexanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts such as palladium on carbon can convert the nitrile groups to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the methylidene groups, where nucleophiles such as amines or alcohols replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted derivatives with nucleophiles attached to the methylidene groups.
Applications De Recherche Scientifique
2,5-Dimethylidenehexanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,5-Dimethylidenehexanedinitrile involves its interaction with various molecular targets. The nitrile groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethyl-2,5-hexanediol: A related compound with hydroxyl groups instead of nitrile groups.
2,5-Dimethoxyphenethylamine: Contains methoxy groups and an amine group, differing in functional groups and structure.
2,5-Dimethylhexane: A simpler hydrocarbon with methyl groups but lacking nitrile groups.
Uniqueness
2,5-Dimethylidenehexanedinitrile is unique due to the presence of both nitrile and methylidene groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological molecules makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
52999-05-0 |
|---|---|
Formule moléculaire |
C8H8N2 |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
2,5-dimethylidenehexanedinitrile |
InChI |
InChI=1S/C8H8N2/c1-7(5-9)3-4-8(2)6-10/h1-4H2 |
Clé InChI |
DAWMDBHUAGOXDF-UHFFFAOYSA-N |
SMILES canonique |
C=C(CCC(=C)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


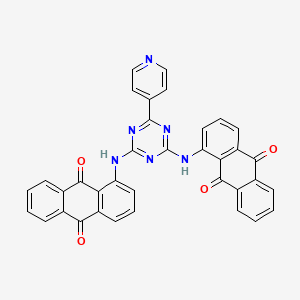
![Oxirane, [(pentabromophenoxy)methyl]-](/img/structure/B14637555.png)
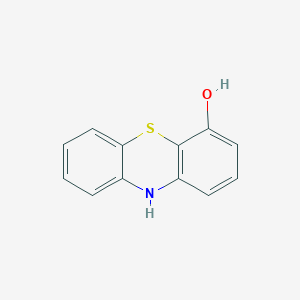
![4-[4-(4-Methoxyphenyl)buta-1,3-dien-1-yl]benzonitrile](/img/structure/B14637573.png)

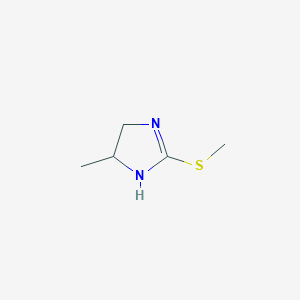
![Morpholine, 4-[1-(4-nitrophenyl)ethenyl]-](/img/structure/B14637603.png)
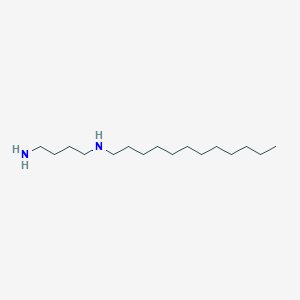
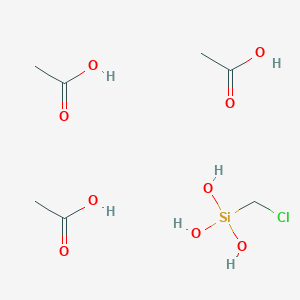
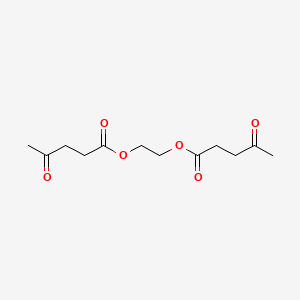
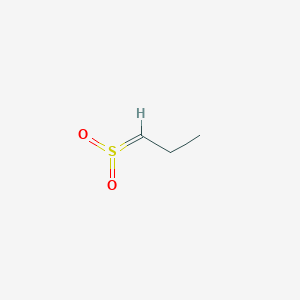
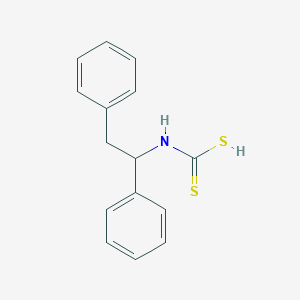
![Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl-](/img/structure/B14637646.png)
